1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1) is a heterocyclic aromatic aldehyde featuring a pyrrole ring N-substituted with a methyl group. This N-methylation is the key structural feature distinguishing it from its parent compound, pyrrole-2-carboxaldehyde. This modification blocks the otherwise reactive N-H proton (pKa ≈ 17.5), preventing unwanted side reactions and eliminating the need for separate protection/deprotection steps in multi-step syntheses. Consequently, it serves as a critical, process-simplified building block in the synthesis of pharmaceuticals, porphyrins, and conductive polymers.
Procuring a non-methylated analog like Pyrrole-2-carboxaldehyde (CAS 1003-29-8) introduces significant process risks and inefficiencies. The free N-H proton on the pyrrole ring is acidic and nucleophilic, making it incompatible with strong bases, organometallic reagents, or electrophiles intended to react with other parts of the molecule. This necessitates additional protection and deprotection steps, increasing raw material costs, labor, and waste streams. Furthermore, in applications like electropolymerization, the N-H group can participate in undesired cross-linking, leading to polymers with irregular structures and less predictable electronic properties compared to those derived from the N-methylated precursor. Substitution with an isomer, such as 1-Methylpyrrole-3-carboxaldehyde, alters the electronic distribution and steric environment of the aldehyde, rendering it unsuitable for syntheses where the 2-position regiochemistry is critical for target molecule assembly and function, as is common in porphyrin synthesis.
Physical state mismatch: N-methyl derivative is a liquid, while pyrrole-2-carboxaldehyde is a solid, impacting handling and formulation transfer.
N-Methyl group alters ring electronics, significantly shifting reaction thermodynamics and nucleophilic addition kinetics.
Absence of N–H hydrogen bond donor modifies solubility and supramolecular interactions, which may limit direct substitution in processes sensitive to H-bonding.
The primary procurement driver for 1-Methylpyrrole-2-carboxaldehyde is its role as an N-protected building block. The parent compound, pyrrole, has an acidic N-H proton (pKa ≈ 17.5) that readily reacts with strong bases (e.g., BuLi, NaH) or electrophiles. Using pyrrole-2-carboxaldehyde in a multi-step synthesis involving such reagents would mandate a 2-step protection/deprotection sequence. Procuring the N-methylated form directly bypasses this entire sequence, reducing step count, minimizing potential yield losses associated with those steps, and decreasing consumption of auxiliary reagents.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct use in synthesis without N-H protection. |
| Comparator Or Baseline | Pyrrole-2-carboxaldehyde requires a minimum of two additional steps (N-protection and N-deprotection) when used with incompatible reagents. |
| Quantified Difference | Reduces synthetic pathway by 2 steps. |
| Conditions | Multi-step synthesis involving strong bases, organometallics, or electrophiles incompatible with a free N-H group. |
This directly translates to lower process costs, reduced labor time, and less chemical waste, making it a more economical choice for complex industrial syntheses.
In the synthesis of conductive polymers, the N-H site of pyrrole can act as a branching or cross-linking point during oxidative polymerization, leading to structural defects. Using N-methylpyrrole derivatives ensures polymerization occurs exclusively through the C-2 and C-5 positions of the pyrrole ring. This results in a more linear, structurally defined polymer (poly(N-methylpyrrole), PMPy). While direct comparisons of the aldehydes are sparse, the parent heterocycles are well-studied. Poly-N-methylpyrrole is noted to be less resistive than polypyrrole by a factor of 100 to 1000, a key performance metric. The use of 1-Methylpyrrole-2-carboxaldehyde as a precursor allows for the introduction of functional aldehyde groups into these defined polymer structures.
| Evidence Dimension | Polymer Electrical Resistivity |
| Target Compound Data | Forms poly-N-methylpyrrole backbone, which is 10^2 to 10^3 times less resistive than the comparator. |
| Comparator Or Baseline | Pyrrole-2-carboxaldehyde forms a polypyrrole backbone. |
| Quantified Difference | 100x - 1000x lower resistivity for the resulting polymer backbone. |
| Conditions | As measured in thin films connecting microelectrodes. |
For applications in electronics, sensors, and anticorrosion coatings, controlling polymer structure is critical for achieving reproducible conductivity, morphology, and performance.
The N-H bond in pyrrole-2-carboxaldehyde allows for intermolecular hydrogen bonding, which can decrease its solubility in non-polar organic solvents and increase its boiling point. The N-methyl group in 1-Methylpyrrole-2-carboxaldehyde disrupts this hydrogen bonding network. This typically results in a lower boiling point and improved solubility in a wider range of common organic solvents. For example, 1-Methylpyrrole-2-carboxaldehyde has a reported boiling point of 87-90 °C at 22 mmHg, and is soluble in alcohol. This enhanced solubility and lower boiling point facilitate easier handling, purification (e.g., distillation), and use in solution-based reactions and formulations.
| Evidence Dimension | Physical Properties (Handling) |
| Target Compound Data | Liquid at room temperature, soluble in alcohol, boiling point 87-90 °C / 22 mmHg. |
| Comparator Or Baseline | Pyrrole-2-carboxaldehyde is a solid, and its N-H bond allows for strong intermolecular hydrogen bonding, often leading to lower solubility in non-polar solvents. |
| Quantified Difference | Different physical state (liquid vs. solid) and improved solubility profile for organic process chemistry. |
| Conditions | Standard laboratory and industrial processing conditions. |
Improved solubility and handling characteristics simplify process scale-up, reduce the need for specialized or high-boiling point solvents, and can improve reaction kinetics and yields.
This compound is the right choice for synthesizing functional conductive polymers where structural integrity and predictable electronic properties are paramount. The N-methyl group prevents cross-linking at the nitrogen atom, ensuring linear polymerization through the 2- and 5-positions. The aldehyde group remains available for post-polymerization modification, allowing for the covalent attachment of sensors, biomolecules, or other functional moieties.
In complex total synthesis pathways for active pharmaceutical ingredients (APIs), this aldehyde is specified when downstream steps involve reagents incompatible with acidic N-H protons, such as Grignard reagents, organolithiums, or strong non-nucleophilic bases. Procuring the N-methylated version from the outset simplifies the overall process, enhances reproducibility, and reduces the risk of side-product formation, thereby improving overall yield and purity of the final API.
It is an essential component in acid-catalyzed condensation reactions, such as the Lindsey or MacDonald syntheses, to create specific porphyrin structures. The N-methyl group ensures the pyrrole unit is pre-differentiated, preventing its participation in unwanted N-H related side reactions or scrambling under acidic conditions. The aldehyde provides the necessary electrophilic site for macrocycle formation, enabling the controlled construction of porphyrins for use as catalysts, sensitizers, or advanced materials.
Irritant